3-{[(3,4-Dimethylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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Overview
Description
3-{[(3,4-Dimethylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid: is an organic compound characterized by its complex structure, which includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dimethylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethylbenzoyl chloride and 4-propoxyphenylamine. These intermediates are then subjected to a condensation reaction to form the desired product.
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Preparation of 3,4-Dimethylbenzoyl Chloride
- React 3,4-dimethylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions to obtain 3,4-dimethylbenzoyl chloride.
- Reaction: ( \text{C9H10O2} + \text{SOCl2} \rightarrow \text{C9H9ClO} + \text{SO2} + \text{HCl} )
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Preparation of 4-Propoxyphenylamine
- React 4-propoxyphenol with ammonia (NH3) in the presence of a catalyst to obtain 4-propoxyphenylamine.
- Reaction: ( \text{C9H12O} + \text{NH3} \rightarrow \text{C9H13NO} )
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Condensation Reaction
- Combine 3,4-dimethylbenzoyl chloride and 4-propoxyphenylamine in the presence of a base such as triethylamine (Et3N) to form the final product.
- Reaction: ( \text{C9H9ClO} + \text{C9H13NO} \rightarrow \text{C18H21NO3} + \text{HCl} )
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Medicine
Pharmaceuticals: Potential use in the development of drugs due to its bioactive properties.
Industry
Material Science: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(3,4-Dimethylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3,4-Dimethylphenyl)carbamoyl]amino}propanoic acid
- 3-(3-Amino-4-propoxyphenyl)propanoic acid
- 3-(3,4-Dimethylphenoxy)propanoic acid
Uniqueness
The uniqueness of 3-{[(3,4-Dimethylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid lies in its specific structural features, such as the presence of both dimethylphenyl and propoxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25NO4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[(3,4-dimethylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-4-11-26-18-9-7-16(8-10-18)19(13-20(23)24)22-21(25)17-6-5-14(2)15(3)12-17/h5-10,12,19H,4,11,13H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
HZBPDBPQYSPRDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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